REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3](=O)[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)=O.ClC1C=CC(C2C(C(F)(F)F)=[N:26][N:27]([C:29]3[CH:34]=[CH:33][C:32]([S:35]([NH2:38])(=[O:37])=[O:36])=[CH:31][CH:30]=3)C=2)=CC=1.ClC1C=CC(C2C=C(C(F)(F)F)N(C3C=CC(S(N)(=O)=O)=CC=3)N=2)=CC=1>C(O)C>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:5]2[N:27]([C:29]3[CH:30]=[CH:31][C:32]([S:35]([NH2:38])(=[O:37])=[O:36])=[CH:33][CH:34]=3)[N:26]=[C:3]([C:2]([F:16])([F:15])[F:1])[CH:4]=2)=[CH:8][CH:9]=1
|
Name
|
4-Sulphonamidophenylhydrazine hydrochloride
|
Quantity
|
982 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)C1=CC=C(C=C1)Cl)=O)(F)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
4-[4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=1C(=NN(C1)C1=CC=C(C=C1)S(=O)(=O)N)C(F)(F)F
|
Name
|
4-[3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=NN(C(=C1)C(F)(F)F)C1=CC=C(C=C1)S(=O)(=O)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with water and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a light brown solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate and iso-octane
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)S(=O)(=O)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |